N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) is a complex organic compound that features a combination of bromine, fluorine, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline, phthalic anhydride, and 4-nitrobenzaldehyde.
Step 1: The first step involves the reaction of 4-bromo-2-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-4-bromo-2-fluoroaniline.
Step 2: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The fluorine atom can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding dehalogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-nitro-phenyl)
- N-(4-Fluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-nitro-phenyl)
- N-(4-Bromo-2-fluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-amino-phenyl)
Uniqueness
The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) lies in the combination of bromine, fluorine, and nitro functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C23H15BrFN3O5 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C23H15BrFN3O5/c24-14-7-10-19(18(25)12-14)26-21(29)20(11-13-5-8-15(9-6-13)28(32)33)27-22(30)16-3-1-2-4-17(16)23(27)31/h1-10,12,20H,11H2,(H,26,29) |
InChI Key |
XQXWZFFQIWWMER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)Br)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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